Acetyl-L-threonine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl-L-threonine-d5 is a deuterium-labeled derivative of Acetyl-L-threonine. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-L-threonine-d5 involves the incorporation of deuterium into the Acetyl-L-threonine molecule. This can be achieved through various methods, including chemical synthesis and enzymatic reactions. One common approach is the deuteration of L-threonine followed by acetylation. The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound is usually carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis using deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The final product is then purified and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Acetyl-L-threonine-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce corresponding ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
Acetyl-L-threonine-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of threonine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Acetyl-L-threonine-d5 involves its incorporation into biological molecules, where it acts as a stable isotope tracer. The deuterium atoms in the molecule can be detected using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, allowing researchers to track the movement and transformation of the compound in biological systems. This helps in understanding the metabolic pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
L-threonine-d5: A deuterium-labeled derivative of L-threonine.
Acetyl-L-threonine: The non-deuterated form of Acetyl-L-threonine.
L-threonine: A naturally occurring amino acid.
Uniqueness
Acetyl-L-threonine-d5 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for precise tracking and quantitation in metabolic studies, making it a valuable tool in drug development and other research applications .
Properties
Molecular Formula |
C6H11NO4 |
---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
(3R)-2,3-dideuterio-3-hydroxy-2-[(2,2,2-trideuterioacetyl)amino]butanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5?/m1/s1/i2D3,3D,5D |
InChI Key |
PEDXUVCGOLSNLQ-BNHQJBJBSA-N |
Isomeric SMILES |
[2H][C@@](C)(C([2H])(C(=O)O)NC(=O)C([2H])([2H])[2H])O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.